1-Octadecyl-3-pyrrolidinemethanol hydrochloride
CAS No.: 125131-66-0
Cat. No.: VC20880412
Molecular Formula: C23H48ClNO
Molecular Weight: 390.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125131-66-0 |
|---|---|
| Molecular Formula | C23H48ClNO |
| Molecular Weight | 390.1 g/mol |
| IUPAC Name | (1-octadecylpyrrolidin-3-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C23H47NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-23(21-24)22-25;/h23,25H,2-22H2,1H3;1H |
| Standard InChI Key | RTWFLDGWBUXQMI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCN1CCC(C1)CO.Cl |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCN1CCC(C1)CO.Cl |
Introduction
1-Octadecyl-3-pyrrolidinemethanol hydrochloride, also known as 3-Pyrrolidinemethanol, 1-octadecyl-, hydrochloride (1:1), is a chemical compound with the CAS number 125131-66-0. It is a derivative of pyrrolidine, which is a five-membered ring structure containing nitrogen. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride typically involves the reaction of pyrrolidine with an appropriate alkylating agent to introduce the octadecyl chain, followed by hydroxymethylation to add the methanol group. The hydrochloride salt is formed by treating the base with hydrochloric acid.
Related Compounds
Several related compounds have been studied for their biological activities:
-
(1-Methylpyrrolidin-3-yl)methanol (CAS No. 5021-33-0): This compound is a simpler derivative of pyrrolidine and has been used as a starting material for further synthesis .
-
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds have shown promising antioxidant activity, with some derivatives exhibiting activity higher than ascorbic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume